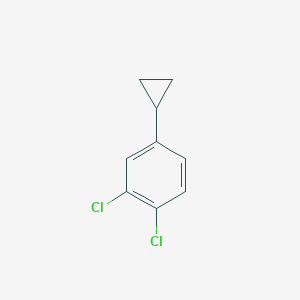

1,2-Dichloro-4-cyclopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-4-cyclopropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETABDJVXKPWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Halogenated Cyclopropylarenes

1,2-Dichloro-4-cyclopropylbenzene belongs to the family of halogenated aromatic hydrocarbons, specifically a disubstituted cyclopropylarene. Its structure features a benzene (B151609) ring substituted with two chlorine atoms at the 1 and 2 positions and a cyclopropyl (B3062369) group at the 4 position.

The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For "this compound," the name is derived by identifying the parent aromatic hydrocarbon, which is benzene. The substituents are then named and their positions on the ring are indicated by numbers. The prefixes "di-" and "chloro-" denote the presence of two chlorine atoms, and "cyclopropyl-" indicates the three-membered ring substituent. The locants (1, 2, and 4) specify the attachment points of these groups to the benzene ring, ensuring an unambiguous structural representation.

Halogenated cyclopropylarenes are further classified based on the nature and position of the halogen and other substituents on the aromatic ring. The presence of the electron-withdrawing chlorine atoms and the strained cyclopropyl group significantly influences the electronic properties and reactivity of the benzene ring.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 1135251-50-1 | orgsyn.org |

| Molecular Formula | C9H8Cl2 | orgsyn.org |

| Molecular Weight | 187.06 g/mol | orgsyn.org |

| IUPAC Name | This compound | orgsyn.org |

| SMILES | C1C(C=C(C=C1Cl)Cl)C2CC2 | chemsynthesis.com |

| InChIKey | IETABDJVXKPWIZ-UHFFFAOYSA-N | chemsynthesis.com |

Table 2: Physical Property Data for this compound

| Property | Value | Source |

| Melting Point | Not available | chemsynthesis.com |

| Boiling Point | Not available | chemsynthesis.com |

| Density | Not available | chemsynthesis.com |

Academic Significance of 1,2 Dichloro 4 Cyclopropylbenzene Derivatives in Contemporary Organic Synthesis

The academic significance of 1,2-dichloro-4-cyclopropylbenzene and its derivatives lies in their potential as building blocks for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. researchgate.netresearchgate.net The unique combination of a dichlorinated benzene (B151609) ring and a cyclopropyl (B3062369) group imparts specific steric and electronic properties that can be exploited in modern synthetic strategies.

The cyclopropyl group, a motif present in numerous bioactive natural products and pharmaceuticals, is known to enhance metabolic stability and binding affinity to biological targets. researchgate.net Its introduction into a dichlorinated aromatic scaffold provides a template for developing novel agrochemicals and drug candidates. nist.gov The chlorine atoms on the benzene ring serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the construction of a diverse library of derivatives. wikipedia.org

For instance, derivatives of this compound could be explored as precursors to compounds with potential applications in areas such as:

Agrochemicals: The dichlorobenzene moiety is a common feature in many herbicides and pesticides. wikipedia.org The addition of a cyclopropyl group could lead to new active ingredients with modified properties.

Pharmaceuticals: The structural rigidity and electronic nature of the cyclopropyl ring can be beneficial for designing enzyme inhibitors or receptor modulators. researchgate.net

Materials Science: Arylcyclopropanes are investigated for their potential in developing novel polymers and functional materials due to their unique reactivity and thermal properties. researchgate.net

While specific research on the direct applications of this compound is limited in publicly available literature, the established importance of both the cyclopropylarene and polychlorinated aromatic moieties underscores its potential as a valuable intermediate in synthetic research.

Historical Perspectives on Research Methodologies for Cyclopropyl Substituted Aromatic Compounds

Retrosynthetic Analysis for the 1,2-Dichloro-4-cyclopropylbenzene Core

Retrosynthetic analysis of this compound suggests two primary logical disconnections to identify potential starting materials. The choice of strategy dictates the sequence of introducing the key functional groups: the cyclopropyl (B3062369) moiety and the two chlorine atoms.

Approach A: C(aryl)-C(cyclopropyl) Bond Disconnection

This primary approach involves disconnecting the bond between the cyclopropyl ring and the dichlorinated benzene (B151609) ring. This leads to a dichlorinated aryl electrophile (or nucleophile) and a cyclopropyl nucleophile (or electrophile). This strategy is the foundation for cross-coupling reactions, where a pre-formed dichlorobenzene derivative is coupled with a cyclopropyl-containing reagent. The key precursors would be a 1,2-dichloro-4-halobenzene (e.g., 1,2-dichloro-4-iodobenzene) and a cyclopropyl organometallic reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent.

Approach B: C(aryl)-Cl Bond Disconnection

A secondary approach involves the disconnection of the carbon-chlorine bonds. This retrosynthetic path starts with the cyclopropylbenzene (B146485) core and considers the sequential addition of the two chlorine atoms via electrophilic aromatic substitution. This strategy relies on the inherent directing effects of the cyclopropyl group and the subsequently added chlorine atom to achieve the desired 1,2-dichloro substitution pattern. The primary starting material for this route is cyclopropylbenzene.

Classical Synthetic Routes to Halogenated Cyclopropylbenzenes

Traditional methods for constructing the this compound structure generally involve either forming the cyclopropane (B1198618) ring on a pre-existing dichlorobenzene scaffold or by direct halogenation of a cyclopropylbenzene precursor.

Ring-Closing Reactions for Cyclopropyl Moiety Formation

The formation of the cyclopropyl ring onto an aromatic system is a well-established, albeit sometimes low-yielding, classical approach. These methods typically involve intramolecular cyclization reactions.

One prominent method is the intramolecular Wurtz-type reaction. wikipedia.org This involves treating a 1,3-dihalopropane attached to the dichlorinated phenyl ring with a metal like zinc or sodium. For the target molecule, this would require a precursor such as 1-(3,4-dichlorophenyl)-1,3-dibromopropane, which can be cyclized using a zinc-copper couple. orgsyn.org

Another classical method is the Simmons-Smith reaction, which involves treating an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.org To synthesize this compound via this route, one would start with 3,4-dichlorostyrene. The reaction of this substrate with the Simmons-Smith reagent would yield the desired cyclopropanated product.

| Method | Precursor | Reagents | Description |

| Intramolecular Wurtz Coupling | 1-(3,4-Dichlorophenyl)-1,3-dihalopropane | Zn, Na, or Zn-Cu couple | A 1,3-dihaloalkyl chain attached to the benzene ring undergoes intramolecular cyclization with a reducing metal. orgsyn.org |

| Simmons-Smith Reaction | 3,4-Dichlorostyrene | CH₂I₂, Zn-Cu couple | A stereospecific method where a carbenoid adds across the double bond of a styrene derivative to form the cyclopropane ring. wikipedia.org |

| Michael-Initiated Ring Closure (MIRC) | Dichlorinated phenyl Michael acceptor | Nucleophile, Base | Involves a Michael addition followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org |

Electrophilic Halogenation Strategies on Cyclopropylbenzene Precursors

An alternative classical strategy is the direct halogenation of cyclopropylbenzene. The cyclopropyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, making the aromatic ring more reactive than benzene itself. vaia.comvaia.com

The synthesis would proceed in two chlorination steps:

Monochlorination of Cyclopropylbenzene: Treatment of cyclopropylbenzene with chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) yields a mixture of 2-chlorocyclopropylbenzene and 4-chlorocyclopropylbenzene. wikipedia.org The para isomer is typically the major product due to less steric hindrance.

Dichlorination of 4-Chlorocyclopropylbenzene: The isolated 4-chlorocyclopropylbenzene is then subjected to a second chlorination. The cyclopropyl group directs ortho to its position (positions 2 and 6 relative to the cyclopropyl group), while the existing chlorine atom also directs ortho and para to itself (positions 2 and 4 relative to the chlorine). The combined effect directs the incoming electrophile to the carbon atom between the two groups, position 3 (which is ortho to the cyclopropyl group and meta to the chlorine), and position 2 (ortho to both). This results in a mixture of isomers, including the desired this compound and the undesired 1,4-dichloro-2-cyclopropylbenzene. Separating these isomers can be challenging, which is a significant drawback of this approach.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers more efficient and selective methods, primarily through transition-metal-catalyzed cross-coupling reactions. These approaches provide greater control over regioselectivity, often leading to higher yields of the desired product. nih.gov

Catalytic Approaches for Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

The formation of the C(aryl)-C(cyclopropyl) bond via transition-metal catalysis is a powerful strategy for synthesizing arylcyclopropanes. benthamscience.com These reactions typically couple an aryl halide or triflate with an organometallic cyclopropyl reagent. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis for their efficiency and functional group tolerance. nih.govchemrxiv.orgnih.gov The Suzuki-Miyaura coupling is a highly effective method for this transformation. mdpi.com

A viable route to this compound is the Suzuki-Miyaura coupling of a 1,2-dichloro-4-haloaromatic precursor with a cyclopropylboron reagent. For instance, reacting 1,2-dichloro-4-iodobenzene (B1582313) or 1,2-dichloro-4-bromobenzene with cyclopropylboronic acid or potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst and a base can afford the target molecule with high selectivity. organic-chemistry.org

The choice of ligand for the palladium catalyst is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine), have been shown to be highly effective in promoting the coupling of cyclopropylboronic acid with aryl halides. mdpi.com

Below is a table summarizing typical conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of arylcyclopropanes.

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Substrates | Typical Yield |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl Bromide + Cyclopropylboronic Acid | 69-93% mdpi.com |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | Aryl Halide + Cyclopropylboronic Acid | Moderate mdpi.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Aryl Chloride + Potassium Cyclopropyltrifluoroborate | Good organic-chemistry.org |

Copper-Mediated Transformations

Copper-mediated reactions offer a powerful tool for the formation of carbon-carbon bonds, including the introduction of cyclopropyl groups onto aromatic rings. While direct copper-catalyzed cyclopropanation of 1,2-dichlorobenzene (B45396) is not extensively documented for this specific molecule, the principles are well-established in organic synthesis. These transformations often involve the use of a copper catalyst to facilitate the reaction between a dichlorobenzene derivative and a cyclopropylating agent.

Protocols involving metallaphotoredox catalysis, for example, have demonstrated the utility of copper salts in complex couplings. In analogous syntheses, copper(II) acetoacetonate has been identified as an effective catalyst for radical couplings to form strained ring systems. nih.gov Such reactions can be rapid, often concluding within an hour, and are compatible with a wide range of functional groups. nih.gov The mechanism typically involves the generation of a radical species that is trapped by a copper(II) complex, followed by reductive elimination to yield the final product.

Table 1: Potential Copper Reagents for Aryl Cyclopropanation

| Catalyst/Reagent | Typical Role in Synthesis | Potential Application | Reference |

| Copper(II) Acetoacetonate | Catalyst in radical-mediated coupling reactions. | Catalyzing the addition of a cyclopropyl radical to a dichlorinated benzene ring. | nih.gov |

| Copper(I) Iodide (CuI) | Co-catalyst in cross-coupling reactions. | Used with a palladium catalyst to facilitate Sonogashira-type couplings as a precursor step. | |

| Copper(I) Bromide (CuBr) | Reagent in Sandmeyer-type reactions. | Transformation of an amino group to a bromine, preparing a precursor for subsequent cyclopropanation. | |

| Copper(II) Triflate (Cu(OTf)₂) | Lewis acid catalyst. | Activating substrates for cyclopropanation or facilitating Friedel-Crafts type reactions. |

This table is illustrative and based on the general reactivity of copper reagents in organic synthesis.

Stereoselective and Regioselective Synthesis of Cyclopropylbenzene Derivatives

The synthesis of this compound necessitates precise control over the position of the cyclopropyl group on the benzene ring, a challenge addressed by regioselective synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a premier method for achieving this selectivity. nih.gov

This strategy involves the reaction of a di-substituted aryl halide with cyclopropylboronic acid in the presence of a palladium catalyst and a base. To synthesize this compound specifically, the ideal starting material would be 1,2-dichloro-4-bromobenzene or a related triflate. The palladium catalyst selectively activates the carbon-bromine bond, which is more reactive than the carbon-chlorine bonds, to facilitate coupling with the cyclopropylboronic acid. This approach ensures the cyclopropyl moiety is installed exclusively at the 4-position. The choice of ligands, such as SPhos, can be critical for achieving high yields and conversion rates with low catalyst loadings. nih.gov

The regioselectivity of these reactions is a key advantage, preventing the formation of isomeric byproducts and simplifying purification. mdpi.com This method is highly versatile and can be applied to various substituted bromothiophenes and other aryl halides, demonstrating its broad utility for creating specific isomers of functionalized aromatic compounds. nih.gov

Photochemical and Electrochemical Synthesis Methodologies

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions under mild conditions, often without the need for harsh reagents.

Photochemical Synthesis Visible-light photoredox catalysis offers a pathway for forming C-C bonds. For arylcyclopropanes, irradiation with visible light (e.g., 440 nm) can promote oxidative C-H alkynylation, demonstrating that the cyclopropane ring is stable under these conditions while the aromatic system is reactive. epfl.ch While this example showcases functionalization rather than the core synthesis, it establishes the principle that light-mediated energy transfer can activate arylcyclopropane systems for bond formation without requiring a photocatalyst in some cases. epfl.ch

Electrochemical Synthesis Electrosynthesis provides an alternative, reagent-minimal approach. Electroreductive cyclization is a known method for creating ring structures, which could be applied to a suitably functionalized precursor to form the cyclopropane ring. researchgate.net The electrochemical behavior of related aromatic compounds has been studied using techniques like cyclic voltammetry, which can determine the oxidation-reduction potentials needed to drive a reaction. beilstein-journals.org For instance, the intramolecular cyclization of certain bromo-ethers can be catalyzed by an electrochemically generated Nickel(I) complex. researchgate.net This suggests a potential route where a 1,3-dihalo-1-(3,4-dichlorophenyl)propane derivative could be electrochemically reduced to form the cyclopropane ring of this compound.

Table 2: Comparison of Photochemical and Electrochemical Approaches

| Method | Energy Source | Key Advantages | Potential Challenge |

| Photochemical | Visible or UV Light | Mild reaction conditions, high selectivity, can be catalyst-free. | Potential for side reactions if multiple C-H bonds are susceptible to activation. |

| Electrochemical | Electricity | Avoids stoichiometric chemical oxidants/reductants, high control via potential. | Requires specialized equipment, conductivity of the reaction medium can be an issue. |

Optimization of Reaction Conditions and Process Parameters for High-Yield Synthesis

Achieving a high yield of this compound is contingent upon the careful optimization of multiple reaction parameters. beilstein-journals.org A conventional approach involves systematically modifying one factor at a time (OFAT), such as the catalyst, solvent, or temperature, to gauge its effect on the reaction outcome. beilstein-journals.org However, this method can overlook the complex interplay between different variables. beilstein-journals.org

Modern strategies often employ high-throughput experimentation (HTE) and machine learning (ML) algorithms to more efficiently explore the vast parameter space and identify optimal conditions. nih.gov For a typical palladium-catalyzed synthesis of this compound, key parameters for optimization include:

Catalyst System : The choice of palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos, cataCXium A) is critical. nih.gov

Base : The strength and solubility of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly influence the reaction rate and yield.

Solvent : The polarity and boiling point of the solvent (e.g., toluene, dioxane, acetonitrile (B52724), water) affect substrate solubility and catalyst stability. scielo.br Acetonitrile, for example, has been shown to provide a good balance between conversion and selectivity in some oxidative couplings. scielo.br

Temperature and Time : Reaction kinetics are temperature-dependent. Optimization aims to find the lowest temperature and shortest time that provide maximum conversion, which also minimizes energy consumption and the formation of degradation byproducts. scielo.br

Table 3: Interactive Data on Suzuki-Miyaura Reaction Optimization *

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 110 | 75 |

| Pd₂(dba)₃ (0.5) | SPhos (1) | Cs₂CO₃ | THF | 80 | 88 |

| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Acetonitrile | 80 | 85 |

| PdCl₂(PPh₃)₂ (3) | None | Na₂CO₃ | DMF | 120 | 65 |

This table presents hypothetical data based on typical results for Suzuki-Miyaura cross-coupling reactions to illustrate the impact of varying conditions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Atom Economy and Catalysis : The use of catalytic methods, such as the Suzuki-Miyaura coupling, is inherently greener than using stoichiometric reagents. mdpi.com Highly efficient catalysts that work at low loadings (e.g., <1 mol%) are preferred as they reduce the amount of heavy metal waste. nih.gov

Safer Solvents : A primary goal of green chemistry is to replace hazardous organic solvents like benzene, toluene, or chlorinated solvents. scielo.br The search for greener alternatives includes solvents like acetonitrile or the use of aqueous systems, which can be effective for certain coupling reactions. scielo.brresearchgate.net Solvent-free reaction conditions, where feasible, represent an ideal green approach. mdpi.com

Renewable Feedstocks : While not always directly applicable to a specific molecule like this compound, a broader green chemistry approach considers the lifecycle of all reagents, favoring those derived from renewable sources.

Waste Reduction : Regioselective syntheses are crucial as they prevent the formation of difficult-to-separate isomeric byproducts, thus reducing chemical waste and simplifying purification. chemrxiv.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1,2-dichloro-4-cyclopropylbenzene, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Conformation and Substituent Effects

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The aromatic protons, influenced by the electron-withdrawing chloro substituents, typically appear as a multiplet in the downfield region. The protons on the cyclopropyl ring exhibit characteristic upfield shifts due to the ring's unique electronic properties. The methine proton of the cyclopropyl group appears as a multiplet, while the methylene (B1212753) protons present as two separate multiplets due to their diastereotopic nature. The specific chemical shifts and coupling constants are sensitive to the conformational orientation of the cyclopropyl group relative to the benzene (B151609) ring and the electronic effects of the chloro substituents. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 7.3 |

| Cyclopropyl CH | 1.8 - 2.0 |

| Cyclopropyl CH₂ | 0.7 - 1.0 |

Carbon-13 NMR (¹³C NMR) in Molecular Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. chemsynthesis.comchemicalbook.comnist.gov The spectrum displays distinct signals for each unique carbon atom in the molecule. The two carbons of the benzene ring bearing the chloro substituents show characteristic downfield shifts. The remaining aromatic carbons and the carbons of the cyclopropyl group resonate at specific chemical shifts, allowing for the complete assignment of the molecular framework. oregonstate.edudocbrown.info The chemical shifts of the cyclopropyl carbons are particularly informative, appearing at significantly upfield values compared to other sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 130 - 135 |

| C-H (Aromatic) | 125 - 130 |

| C-C (Aromatic) | 140 - 145 |

| CH (Cyclopropyl) | 15 - 20 |

| CH₂ (Cyclopropyl) | 5 - 10 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the coupling relationships between adjacent protons, helping to trace the proton network within the aromatic and cyclopropyl moieties. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively. These 2D NMR techniques provide a comprehensive and definitive structural assignment of this compound. scielo.org.mx

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. chemsynthesis.comnist.govnist.gov The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.07 g/mol ). chemsynthesis.com Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotope peaks (M+2 and M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Common fragmentation pathways observed in the mass spectrum include the loss of a chlorine atom, the cyclopropyl group, or hydrogen chloride. These fragmentation patterns provide valuable structural information and serve as a fingerprint for the identification of the compound. For instance, a fragment ion corresponding to the dichlorophenyl cation or the cyclopropylbenzene (B146485) cation might be observed. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) |

|---|---|

| [C₉H₈Cl₂]⁺ (Molecular Ion) | 186, 188, 190 |

| [C₉H₈Cl]⁺ | 151, 153 |

| [C₆H₃Cl₂]⁺ | 145, 147 |

| [C₉H₉]⁺ | 117 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. The IR spectrum will show absorption bands corresponding to C-H stretching vibrations of the aromatic and cyclopropyl groups, C=C stretching of the benzene ring, and C-Cl stretching vibrations. The cyclopropyl group has characteristic C-H stretching vibrations at higher wavenumbers (around 3100 cm⁻¹) compared to typical alkane C-H stretches. nih.gov Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the benzene ring and the C-C bonds of the cyclopropyl ring.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive three-dimensional structure of this compound in the solid state. chemicalbook.com By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the cyclopropyl group relative to the dichlorophenyl ring and the intermolecular packing in the solid state. This information is invaluable for understanding the steric and electronic properties of the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for the analysis of this compound, providing powerful means to assess its purity and to monitor the progress of its synthesis. These methods excel at separating the target compound from starting materials, byproducts, and isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In the context of purity assessment, GC-MS can detect and quantify trace levels of impurities, including residual starting materials or byproducts from the synthetic route.

The methodology is also exceptionally well-suited for monitoring reaction progress. By taking small aliquots from a reaction mixture over time, GC-MS analysis can track the consumption of reactants and the formation of the this compound product. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. lcms.cz For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), is often employed. lcms.cz The separation is based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its initial identification.

Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass spectrometer then separates and detects these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (C₉H₈Cl₂), with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). researchgate.net The fragmentation pattern provides further structural confirmation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that serves as an excellent alternative and complement to GC-MS. It is particularly useful for analyzing potential impurities that are non-volatile or thermally unstable. For this compound, a key application of HPLC is the separation of positional isomers, which may form during synthesis and can be challenging to separate by other means. rsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components from the column. rsc.org

The choice of column is critical for achieving successful separation of isomers. welch-us.com While standard C8 or C18 columns can be effective, columns with phenyl-based stationary phases (e.g., Phenyl, Pentafluorophenyl) often provide enhanced selectivity for aromatic compounds. welch-us.com These columns leverage π-π interactions between the analyte's aromatic ring and the stationary phase, offering a different separation mechanism compared to the purely hydrophobic interactions of C8 and C18 columns. nacalai.com This can be particularly advantageous for resolving closely related isomers of dichlorocyclopropylbenzene. welch-us.comnacalai.com

Purity assessment by HPLC is typically performed using a UV detector, as chromophoric compounds like this compound absorb ultraviolet light. The detector response is proportional to the concentration of the compound. A chromatogram is produced, showing peaks for each separated component. The purity of the sample can be determined by calculating the area percentage of the main product peak relative to the total area of all peaks.

Theoretical and Computational Chemistry Studies of 1,2 Dichloro 4 Cyclopropylbenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic properties and thermodynamic stability of 1,2-dichloro-4-cyclopropylbenzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry, electronic ground state, and vibrational frequencies of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the dichloro substitution pattern on the benzene (B151609) ring and the cyclopropyl (B3062369) group influences the electron density distribution across the molecule. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring, while the cyclopropyl group can donate electron density through its unique Walsh orbitals.

DFT calculations can also provide key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Theoretical studies on similar substituted thiophenes have shown that the position of substituent groups significantly impacts the HOMO-LUMO gap and excitation energies. nih.gov For instance, cyano-substituted thiophenes have been studied using DFT to understand how substituent placement affects electronic properties. nih.gov

Table 1: Calculated Electronic Properties of a Model Substituted Benzene (Illustrative) (Note: As specific DFT data for this compound is not available in the cited literature, this table illustrates typical data obtained for a related substituted benzene.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, particularly for electron correlation effects.

For this compound, ab initio calculations would be employed to refine the understanding of its electronic structure and stability. These calculations are particularly useful for studying weak interactions that can influence the molecule's conformation. While computationally more intensive than DFT, ab initio methods can serve as a benchmark for the results obtained from DFT. For example, studies on 1,2-dihaloethanes have utilized ab initio calculations up to the MP3/6-311++G** level to accurately determine the energy differences between conformers. osti.gov

Conformational Analysis and Rotational Barriers around the Cyclopropyl-Phenyl Bond

Computational methods are used to map the potential energy surface (PES) as a function of the dihedral angle between the cyclopropyl group and the phenyl ring. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For cyclopropylbenzene (B146485) itself, the "bisected" conformation, where the methine C-H bond of the cyclopropyl group lies in the plane of the benzene ring, is known to be the most stable. However, the presence of ortho substituents, such as the two chlorine atoms in this compound, can alter this preference.

Studies on ortho-disubstituted cyclopropylbenzenes have shown that steric hindrance from the ortho groups can favor a "perpendicular" conformation, where the C-H bond is perpendicular to the plane of the ring. This interchange of ground and transition state conformations is a direct result of the steric interactions between the cyclopropyl hydrogens and the ortho substituents. The rotational barrier in such systems is also influenced by these interactions. For instance, the rotational barrier in 2-cyclopropyl-1,3-dimethylbenzene (B1396618) was computationally and experimentally determined, highlighting the effect of ortho-substituents.

Table 2: Comparison of Rotational Barriers in Substituted Cyclopropylbenzenes (Illustrative Data) (Note: This table presents illustrative data based on findings for related compounds, as specific values for this compound are not available in the cited literature.)

| Compound | Preferred Conformation | Rotational Barrier (kJ/mol) |

| Cyclopropylbenzene | Bisected | ~8.4 |

| 2-Cyclopropyl-1,3-dimethylbenzene | Perpendicular | ~6.4 |

| This compound (Predicted) | Perpendicular | Likely > 8.4 due to steric hindrance |

Reaction Pathway and Transition State Investigations using Computational Models

Computational models are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For example, if this compound were to undergo an electrophilic aromatic substitution, computational models could predict the most likely site of substitution. The calculated charge distribution and the energies of the sigma complexes (intermediates) for substitution at the different available positions on the ring would reveal the regioselectivity of the reaction.

The investigation of transition states is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry of the transition state and its energy relative to the reactants. This allows for the calculation of the theoretical reaction rate. The principles of such investigations are demonstrated in studies of cycloaddition reactions, where DFT calculations have been used to explore the concerted versus stepwise nature of the mechanism and to identify the structures of the transition states. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational dynamics in a solvent. This would involve placing the molecule in a simulation box filled with solvent molecules and observing its behavior over a period of nanoseconds or longer. Such simulations can reveal the rates of conformational changes, such as the rotation of the cyclopropyl group, and can provide information about the solvation structure around the molecule.

MD simulations are also a powerful tool for studying the behavior of molecules in larger systems, such as their interaction with a surface or their aggregation behavior. The principles of MD are widely applied in materials science and biophysics to understand the dynamic properties of complex systems. mdpi.commdpi.com

Prediction of Structure-Reactivity Relationships through Computational Data

The data generated from computational studies can be used to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These relationships correlate the computed structural and electronic properties of a molecule with its observed activity or properties.

For a series of related cyclopropylbenzene derivatives, computational descriptors such as HOMO and LUMO energies, dipole moment, and various steric parameters could be calculated. These descriptors can then be correlated with experimental data on, for example, their reactivity in a particular reaction or their biological activity. Such models can be used to predict the properties of new, unsynthesized compounds.

For instance, a QSAR study might reveal that the rate of a reaction is strongly correlated with the LUMO energy of the cyclopropylbenzene derivative. This would suggest that the reaction is under orbital control and that derivatives with lower LUMO energies would be more reactive. The development of such relationships relies on the systematic computational analysis of a series of related compounds. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in Multi-Step Organic Syntheses

1,2-Dichloro-4-cyclopropylbenzene serves as a key starting material, or precursor, in multi-step synthetic sequences. Its utility stems from the presence of two chlorine atoms, which act as versatile functional handles for a variety of chemical transformations. These chlorine atoms can be selectively or sequentially replaced through cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The cyclopropyl (B3062369) group, while generally stable, imparts specific steric and electronic properties to the molecule and its derivatives. This substituent can influence the reactivity of the adjacent chloro-substituted ring and add lipophilicity, a property often sought in the synthesis of biologically active compounds such as those found in pharmaceuticals and agrochemicals. ontosight.ai The dichlorinated pattern allows for the creation of ortho-substituted products that might be difficult to achieve through other synthetic routes.

Building Block for the Construction of Complex Molecular Architectures

In the context of organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. nih.gov this compound fits this description perfectly. achemblock.com Chemists can utilize this compound as a foundational piece, leveraging its distinct reactive points to build elaborate molecular frameworks.

For example, one chlorine atom can be functionalized via a Suzuki coupling to add a new aryl group, while the second chlorine atom remains available for a subsequent reaction, such as a Buchwald-Hartwig amination to install a nitrogen-containing moiety. This stepwise functionalization provides precise control over the final structure of the target molecule. The unique 1,2,4-substitution pattern of the parent building block dictates the spatial arrangement of the newly introduced groups, which is critical in designing molecules with specific three-dimensional shapes for interaction with biological targets or for creating materials with defined properties.

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling with a boronic acid/ester to form a C-C bond. | Biaryls, functionalized benzenes |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling with an amine to form a C-N bond. | Anilines, carbazoles |

| Sonogashira Coupling | Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C bond. | Aryl alkynes |

| Stille Coupling | Palladium-catalyzed cross-coupling with an organostannane reagent to form a C-C bond. | Functionalized styrenes, biaryls |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a chlorine atom by a strong nucleophile (e.g., alkoxide, thiolate). | Aryl ethers, aryl thioethers |

| Cyanation | Introduction of a nitrile (-CN) group, often using a metal cyanide catalyst. | Benzonitriles |

Utility in the Development of Novel Synthetic Methodologies

The development of new synthetic methods is a cornerstone of chemical research, aiming to create reactions that are more efficient, selective, and environmentally benign. ucsc.edu Compounds like this compound are valuable substrates for testing the limits and capabilities of such new methodologies.

Its structure presents a unique challenge for regioselectivity. A newly developed catalyst could be evaluated for its ability to discriminate between the two electronically and sterically distinct chlorine atoms (one flanked by a chlorine and a carbon, the other by a chlorine and the cyclopropyl group). Furthermore, the presence of multiple C-H bonds on the aromatic ring makes it a suitable substrate for testing new C-H activation/functionalization reactions, a major area of modern synthetic chemistry. The success of a new method on a challenging substrate like this helps to establish its utility and scope.

Exploration as a Scaffold in Chemical Biology Probes (focus on scaffold design)

In medicinal chemistry and chemical biology, a "scaffold" is the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. The design of the scaffold itself is crucial. This compound represents a potentially useful scaffold for designing chemical probes.

The dichlorophenyl core provides a rigid platform for the directional attachment of pharmacophores at the positions of the two chlorine atoms. This allows for a systematic exploration of the chemical space around the core. The cyclopropyl group is a particularly interesting feature for probe design; it is a bioisostere of other common groups and acts as a rigid, lipophilic substituent that can fit into hydrophobic pockets of proteins. Its metabolic stability is also an attractive feature. The synthesis of libraries based on this scaffold could lead to the discovery of new molecules that modulate biological processes, serving as tools to study disease or as starting points for drug discovery. The use of related dichlorinated cyclopropane (B1198618) structures in the synthesis of biologically active compounds highlights the potential of this molecular framework. asianpubs.orgresearchgate.netresearchgate.net

Potential Applications in Functional Materials Research (e.g., Polymer Chemistry, Optoelectronic Materials)

The unique electronic and structural features of this compound make it an intriguing candidate for exploration in materials science. While specific applications are not yet widely documented, its structure suggests several possibilities.

In polymer chemistry, the two chlorine atoms provide reactive handles for polymerization reactions. For instance, through repeated cross-coupling reactions, it could be incorporated into novel conjugated polymers. Such materials are the subject of intense research for applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyclopropyl group would be expected to influence the final properties of the polymer, potentially enhancing its solubility in organic solvents—a common challenge in polymer processing—while also affecting the polymer's packing in the solid state and its electronic characteristics. The general utility of chlorobenzene (B131634) derivatives as intermediates for materials with unique properties suggests that this compound is a building block with untapped potential in this field. ontosight.ai

Future Directions and Emerging Research Avenues for 1,2 Dichloro 4 Cyclopropylbenzene

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, aiming to reduce environmental impact and improve safety. nih.gov For 1,2-dichloro-4-cyclopropylbenzene, future research will likely focus on developing synthetic pathways that are not only more efficient but also more environmentally benign. Traditional methods for creating cyclopropylarenes can sometimes involve harsh reagents or multi-step processes. orgsyn.org

Future synthetic strategies could involve the adoption of catalytic methods that minimize waste and energy consumption. Biocatalysis, for instance, offers a highly selective and efficient means of synthesizing complex molecules under mild conditions. nih.govmdpi.comnih.govmdpi.com The use of enzymes could lead to more sustainable routes to this compound and its precursors. nih.gov Research in this area would focus on identifying or engineering enzymes capable of facilitating the key bond-forming reactions required for its synthesis.

Below is a comparative table illustrating a hypothetical shift from a traditional to a more sustainable synthetic approach.

| Feature | Traditional Synthesis (Illustrative) | Sustainable Synthesis (Prospective) |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst or biocatalyst |

| Solvent | Chlorinated solvents | Water, ionic liquids, or solvent-free conditions |

| Energy Input | High temperature and pressure | Mild conditions (room temperature and pressure) |

| Atom Economy | Moderate | High |

| Waste Generation | Significant by-products | Minimal waste |

Exploration of Unconventional Reactivity and Novel Transformations

The unique electronic and steric properties of the cyclopropyl (B3062369) group and the dichlorinated benzene (B151609) ring in this compound present opportunities for exploring unconventional reactivity. Photoredox catalysis, a technique that uses visible light to initiate chemical reactions, could unlock novel transformations that are not accessible through traditional thermal methods. taylorandfrancis.comyoutube.comyoutube.com This approach allows for the generation of reactive radical intermediates under mild conditions, potentially enabling new C-H functionalization or cross-coupling reactions on the aromatic ring or cyclopropyl moiety. youtube.com

Future research could investigate the use of photoredox catalysis to introduce new functional groups to the this compound scaffold, leading to a diverse range of derivatives with potentially interesting biological or material properties.

Integration with Automation and Continuous Flow Chemistry Platforms

The integration of automation and continuous flow chemistry is revolutionizing chemical synthesis by enabling precise control over reaction parameters, enhancing safety, and facilitating scalability. mit.eduspringernature.com For the synthesis of this compound and its derivatives, continuous flow systems offer several potential advantages over traditional batch processing. These systems can improve heat and mass transfer, allow for the safe use of hazardous intermediates, and enable the seamless integration of reaction and purification steps. mit.edu

Automated platforms can be used for high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound or for the rapid generation of a library of its derivatives. snv63.ru This approach can significantly accelerate the discovery of new compounds with desired properties.

The table below outlines the potential benefits of transitioning to a continuous flow process for the synthesis of this compound derivatives.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging | Readily scalable |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety through small reaction volumes and better control |

| Reproducibility | Can be variable | High reproducibility |

| Process Integration | Separate steps for reaction, work-up, and purification | Potential for integrated, multi-step synthesis |

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. acs.orgnih.govbeilstein-journals.org For this compound, these computational approaches can be used to design and predict the properties of novel derivatives before they are synthesized in the lab. Machine learning models, trained on large datasets of chemical reactions, can predict the most likely outcomes of different synthetic routes, helping chemists to design more efficient syntheses. acs.orgnih.govbeilstein-journals.org

Furthermore, computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or desired material properties. This in silico screening can prioritize which compounds to synthesize, saving time and resources.

Expanding the Scope of Derivatization for Diverse Research Purposes

The this compound scaffold holds potential for the development of a wide range of derivatives for various research applications. Future work will likely focus on expanding the scope of its derivatization to access new chemical space. This could involve developing novel methods for the selective functionalization of the aromatic ring or the cyclopropyl group.

For example, late-stage functionalization strategies could be employed to introduce a variety of substituents at different positions on the molecule, leading to libraries of compounds for high-throughput screening in drug discovery programs or for the development of new materials. nih.gov The synthesis of new amide or sulfonamide derivatives, for instance, could be explored for their potential biological activities. mdpi.comresearchgate.net

The following table illustrates the potential for diverse derivatization of the this compound core.

| Derivative Class | Potential Application Area |

| Aminated Derivatives | Medicinal Chemistry, Agrochemicals |

| Carboxylic Acid Derivatives | Polymer Science, Materials Science |

| Heterocyclic Derivatives | Drug Discovery, Organic Electronics |

| Organometallic Derivatives | Catalysis, Chemical Synthesis |

By systematically exploring these derivatization pathways, researchers can unlock the full potential of this compound as a versatile building block for a multitude of scientific disciplines.

Q & A

Q. How do environmental sampling and LC-MS/MS protocols detect trace residues in wastewater?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 cartridges) with 90% recovery. Use isotopically labeled internal standards (e.g., C-1,2-dichlorobenzene) .

- LC-MS/MS : MRM transitions m/z 198→163 (quantifier) and 198→127 (qualifier). Limit of quantification (LOQ): 0.1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.